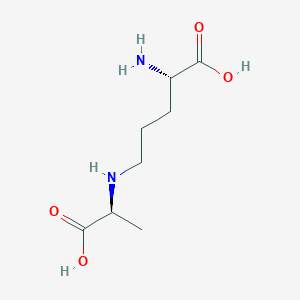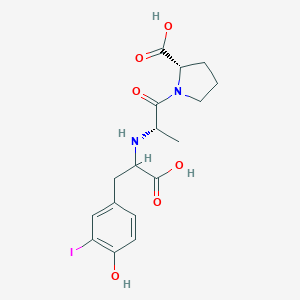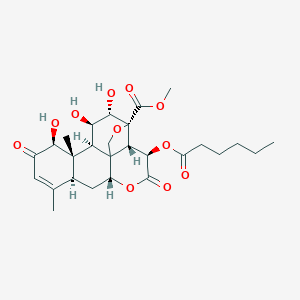
N(5)-(L-1-carboxyethyl)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(5)-(L-1-carboxyethyl)-L-ornithine, commonly known as L-CEO, is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is synthesized from L-ornithine, an amino acid that is involved in the urea cycle, and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Metabolic Engineering and Industrial Applications
N(5)-(L-1-carboxyethyl)-L-ornithine, as a derivative of L-ornithine, is closely associated with the amino acid's industrial and biological significance. L-ornithine is a key component widely used in food and medicine industries. The production of L-ornithine primarily relies on microbial fermentation, a process which has been extensively studied and optimized. Studies have shown that metabolic engineering of strains like Corynebacterium glutamicum can significantly enhance L-ornithine production. For instance, the deletion of certain genes and overexpression of others, like gdh2, along with modulations in the tricarboxylic acid cycle, have resulted in substantial increases in L-ornithine production (Zhang et al., 2019; Kim et al., 2015). These findings are critical for industrial applications where the demand for amino acids like L-ornithine is high due to their use in nutritional supplements and pharmaceutical products.
Glycation and its Biological Implications
N(5)-(L-1-carboxyethyl)-L-ornithine is also involved in the process of glycation, where sugars react with amino acids forming advanced glycation end-products (AGEs). Such compounds have been identified in various biological contexts and are associated with complications of diabetes and some neurodegenerative diseases. The formation of these compounds during food processing, cooking, and storage is a significant area of study, given the implications of AGEs on human health (Nemet et al., 2006; Scheijen et al., 2016). The understanding of how these compounds form and their exact role in disease progression is vital for developing dietary recommendations and therapeutic interventions.
Therapeutic Potential and Clinical Applications
Research has also delved into the potential therapeutic applications of L-ornithine and its derivatives. Studies have suggested that supplementation with L-ornithine can have beneficial effects on stress, sleep quality, and fatigue in humans. This highlights its potential as a nutritional supplement to alleviate stress and improve sleep and overall well-being (Miyake et al., 2014). Furthermore, its role in the urea cycle and involvement in metabolic pathways suggests its importance in various physiological processes and potential in treating metabolic disorders.
Propriétés
Numéro CAS |
104537-93-1 |
|---|---|
Nom du produit |
N(5)-(L-1-carboxyethyl)-L-ornithine |
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Clé InChI |
DEGCDQUOHKYOQM-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCCC[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)O)NCCCC(C(=O)O)N |
SMILES canonique |
CC(C(=O)O)NCCCC(C(=O)O)N |
Synonymes |
5-CE-Orn N(5)-(1-carboxyethyl)ornithine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







